C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine
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Overview
Description
4-(2-Fluoro-2’-(trifluoromethyl)biphenyl)-methylamine , is a fascinating compound with a unique structure. It belongs to the biphenyl family, which has played a crucial role in synthetic organic chemistry, natural products, and medicinal compounds. Biphenyls consist of two benzene rings linked at the [1,1′] position, forming a neutral molecule without functional groups. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the bromination of 1-([1,1′-biphenyl]-4-yl)ethan-1-one, followed by a reaction with NBS (N-bromosuccinimide) to yield 1-([1,1′-biphenyl]-4-yl)-2-bromoethan-1-one. Further transformations lead to the desired compound .
- Industrial production methods may vary, but these synthetic routes provide a foundation for large-scale production.
Chemical Reactions Analysis
Reactions::
- Like benzene, biphenyl derivatives undergo electrophilic substitution reactions.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific transformation.
- Major products can vary based on the substituents and reaction conditions.
Scientific Research Applications
C-(2-Fluoro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine finds applications in:
- Medicinal chemistry: It serves as an antiandrogenic, immunosuppressant, antifungal, antibacterial, anti-inflammatory, and antiproliferative agent.
- Industry: Used in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, C-(2-Fluoro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine stands out due to its unique trifluoromethyl substitution pattern. Researchers may compare it with related biphenyl derivatives to explore its distinct properties.
Properties
Molecular Formula |
C14H11F4N |
---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[3-fluoro-4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
AUJVPXNQUZLGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)C(F)(F)F |
Origin of Product |
United States |
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